molecular formula C17H31NSn B098309 2-(Tributylstannyl)pyridine CAS No. 17997-47-6

2-(Tributylstannyl)pyridine

Cat. No.: B098309
CAS No.: 17997-47-6
M. Wt: 368.1 g/mol
InChI Key: GYUURHMITDQTRU-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Optical Properties

2-(Tributylstannyl)pyridine is utilized in the synthesis of various complex organic compounds. It plays a crucial role in creating enantiopure compounds, as demonstrated by Gawley et al. (2005), who prepared enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide with significant yield. This compound's absolute configuration was established through X-ray analysis, highlighting its importance in stereochemical studies (Gawley, Narayan, & Vicic, 2005). Similarly, Hadad et al. (2011) synthesized a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines using this compound. They explored the effects of various solvents on the optical absorption and emission properties of these compounds, contributing to the development of colorimetric and luminescent pH sensors (Hadad, Achelle, García‐Martínez, & Rodríguez‐López, 2011).

Organic Synthesis and Functionalization

This compound is a key reagent in organic synthesis, offering pathways to functionalized compounds. Sauer and Heldmann (1998) demonstrated its use in [4+2] cycloadditions, leading to the synthesis of functionalized pyridines. This method allows for further acylation, arylation, halogenation, and protonation, broadening the range of obtainable pyridine derivatives (Sauer & Heldmann, 1998). Pabst and Sauer (1999) applied a 'LEGO' system using this compound for the regioselective synthesis of oligopyridines, demonstrating its versatility in constructing complex organic structures (Pabst & Sauer, 1999).

Biochemical Applications

In the biochemical domain, this compound finds applications in drug delivery systems. Mattsson et al. (2010) investigated its role in encapsulating lipophilic pyrenyl derivatives within a water-soluble metalla-cage. This study underscores its potential in delivering biologically relevant structures, contributing to advancements in targeted drug delivery systems (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Safety and Hazards

“2-(Tributylstannyl)pyridine” is classified as a flammable liquid and vapor . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

2-(Tributylstannyl)pyridine is an organotin compound

Mode of Action

It is used as a building block in the efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene . This suggests that it may interact with its targets through a mechanism involving palladium-catalyzed reactions.

Biochemical Pathways

It is known to be used in stille coupling reactions , which are widely used in organic synthesis and could potentially affect a variety of biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to extremes of temperature and direct sunlight . It is also sensitive to heat, flames, sparks, and static electricity .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of 2-pyridylazaazulene

Cellular Effects

Given its role in the synthesis of 2-pyridylazaazulene , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the palladium-catalyzed synthesis of 2-pyridylazaazulene

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)pyridine can be synthesized through the

Properties

IUPAC Name

tributyl(pyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUURHMITDQTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345886
Record name 2-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17997-47-6
Record name 2-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tributylstannyl)pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromopyridine (XCVI) (10 g, 63 mmol, 1.00 eq) in THF (150 mL) was added n-BuLi (25.3 mL, 63 mmol, 1.00 eq) and the mixture was stirred at −70° C. for 30 min under nitrogen atmosphere. Then n-Bu3SnCl (21.7 g, 67 mmol, 1.06 eq) was added and the mixture was stirred at the same temperature for another 2 h. Saturated ammonium chloride solution (150 mL) was added to the solution and extracted with ethyl acetate (150 mL×3). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo to afford the crude 2-(tributylstannyl)pyridine (XCVII) (25.9 g, 63 mmol, 100% yield) as a yellow oil. The crude product was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
n-Bu3SnCl
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-bromopyridine (14.9 g, 93.1 mmol) in anhydrous THF (700 mL) was cooled to −78° C. under a stream of nitrogen gas, n-BuLi in hexane (54 mL) were added thereto and the mixture was stirred for 30 min. Tributyltin chloride (29 mL, 108 mmol) was added and the mixture was stirred, at −78° C. for 2 hours and afterwards at −20° C. for 3 hours. It was poured into an aqueous ammonium chloride solution and extracted with ethyl acetate. The organic phase was dried and the solvent was evaporated. The residue was purified by chromatography (petroleum ether/ethyl acetate=9/1) to give 2-(tributylstannyl)pyridine (12 g, yield 34%) as a yellow liquid, LC-MS (ESI) m/z: 370 (M+1)+.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Tributyltin chloride
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 10.0 g of 2-bromo-pyridine under nitrogen in 100 ml of tetrahydrofuran while cooling in a dry ice-acetone bath is added dropwise 47.0 ml of a 1.6M solution of butyl lithium via syringe. Stirring is continued for 1 hour. To the reaction mixture is added dropwise 24.7 g of tributyltin chloride in 30 ml of tetrahydrofuran and stirred 1 additional hour. The reaction mixture is quenched with 20 ml of water and 100 ml additional water is added. After stirring for 20 minutes the reaction mixture is extracted with chloroform (3×100 ml). The organic layer is filtered through diatomaceous earth and the filtrate washed with saturated NaHCO3 and water. The organic layer is dried (Na2SO4) and evaporated in vacuo to give 21.2 g of the desired product. MS 379.1
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
24.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromopyridine (5 g, 31.65 mmol, 1.00 equiv) in freshly distilled THF (50 mL) was added n-BuLi (15.3 mL, 3.80 mmol, 1.20 equiv) dropwise at −78° C. under N2. After stirring for 30 min at this temperature, tributyl(chloro)stannane (12.5 g, 38.40 mmol, 1.21 equiv) was added via a syringe at −78° C. and stirred for additional 1 h. Then the reaction mixture was warmed to room temperature and stirred for another 2 h. The reaction was quenched by the addition of 50 mL of NH4Cl (sat), extracted with 3×100 mL of ethyl acetate, washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/20) to give 2-(tributylstannyl)pyridine (1.0 g) as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tributyl(chloro)stannane
Quantity
12.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-bromopyridine (3.3 g, 21.0 mmol) was placed in a reaction flask. To ensure a nitrogen atmosphere in the reaction flask, the gas in the reaction flask was drawn out and the reaction flask was refilled with nitrogen gas in a rapid manner three times. To the reaction flask, 30 ml of anhydrous tetrahydrofuran was added, and then 9 ml of an n-butyllithium solution (23.0 mmol, 2.5 M in n-hexane) was slowly added at −78° C. to obtain a mixture. The mixture was kept at −78° C. and stirred for 60 minutes. At this moment, the color of the mixture changed from clear dark brown to cloudy yellowish green. Next, tributyltin chloride (6.3 ml, 23.0 mmol) was slowly added to the mixture at −78° C. for reaction for 3 hours. Thereafter, the temperature of the mixture was raised to 20° C., and the mixture was continuously stirred for 30 minutes to allow the color of the mixture to change to clear yellow. Then, a saturated ammonium chloride (NH4Cl) aqueous solution was slowly added to the mixture to terminate the reaction. The solvents in the mixture were drawn out of the reaction flask, and the residue in the reaction flask was washed several times with ethyl acetate and with a saturated sodium chloride aqueous solution to collect an organic layer. The organic layer was dehydrated using sodium sulfate (Na2SO4) to obtain a dark brown liquid (7.53 g, 98% yield).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Tributylstannyl)pyridine
Customer
Q & A

Q1: How is 2-(Tributylstannyl)pyridine used in the synthesis of complex molecules?

A1: this compound serves as a valuable reagent in Stille cross-coupling reactions. [, , ] This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds between the pyridine ring and various aryl halides. For instance, in the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, this compound reacts with 2,4-dichloro-6-methylpyrimidine, establishing the crucial pyridine-pyrimidine linkage. [] This method proves efficient in building diverse pyrimidine-based chelates for potential applications such as antibacterial agents. []

Q2: Can you provide specific examples of how this compound contributes to the creation of ligands for metal complexes?

A2: Absolutely. In the synthesis of 2,2'-bipyridine ligands, this compound plays a crucial role in forming 6-(pyrid-2-yl)nicotinates. [] These compounds are constructed via a Stille-type coupling where this compound reacts with 6-bromonicotinates. [] The resulting 6-(pyrid-2-yl)nicotinates, along with other synthesized 2,2'-bipyridine derivatives, can act as ligands in the formation of various metal complexes, including cyclopalladated complexes and homoleptic Cu(I) complexes. [] These metal complexes have potential applications in catalysis and materials science.

Q3: Are there any limitations or challenges associated with using this compound in chemical synthesis?

A3: While this compound is a powerful reagent, it's crucial to acknowledge potential challenges. Organotin compounds, including this compound, can pose toxicity concerns. [] Therefore, careful handling and appropriate waste disposal methods are essential to minimize environmental impact and ensure safety during synthesis. Researchers and chemists should prioritize sustainable practices when working with such reagents.

Q4: What spectroscopic techniques are typically used to characterize this compound and its derivatives?

A4: Characterization of this compound and its derivatives often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. [] NMR provides structural insights by revealing the arrangement of hydrogen and carbon atoms within the molecule. High-resolution mass spectrometry determines the compound's exact mass, confirming its identity and purity. These methods, along with elemental analysis, offer a comprehensive understanding of the synthesized compounds and their properties. []

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